11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Beschreibung
Eigenschaften
IUPAC Name |
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNCZQNGBLBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Key Steps:
- Zinc-Mediated Ring Opening :
Rotenone hydrobromide (6 ) undergoes zinc-mediated ring opening to form rot-2′-enonic acid (5 ) under mild conditions (0°C to room temperature). This replaces earlier toxic reagents like sodium cyanoborohydride, achieving a higher yield (~70% over two steps). - Selenium-Mediated Cyclization :
Rot-2′-enonic acid (5 ) is treated with phenylselenyl chloride at −35°C to form selenides (7 ), followed by oxidation with H₂O₂ to selenoxides (8 ). Elimination at room temperature yields the target compound in 81% yield .
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Ring opening | Zn, THF, 0°C → RT | ~70% | |
| Selenium-mediated cyclization | PhSeCl, DCM, −35°C → H₂O₂, THF/H₂O | 81% |
Friedel-Crafts Acylation and Cyclization
This approach constructs the core polycyclic structure using aromatic precursors.
Synthetic Pathway:
- Derivatization of 2,4-Dihydroxybenzaldehyde :
Reacting 2,4-dihydroxybenzaldehyde (4) with 3-chloro-3-methylbutyne under basic conditions (K₂CO₃, Cu catalysis) yields a para-alkylated product (5 ). - Thermal Cyclization :
Heating 5 at 165°C (or microwave irradiation) induces cyclization to form a key intermediate (2 ), which is olefinated using methylenetriphenylphosphorane to generate 2 (87% yield over three steps).
| Precursor | Reaction | Yield | References |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | Alkylation with 3-chloro-3-methylbutyne | N/A | |
| Intermediate 2 | Olefination with Ph₃P=CH₂ | 87% |
Chromium-Mediated Hydroxylation
This method introduces stereoselective hydroxylation, critical for the 11-hydroxy group.
Reaction Mechanism:
- Diastereoselective Hydroxylation :
Deguelin (1 ) reacts with chromium reagents to form a chromium-ene intermediate (9 ), which undergoes a-sigmatropic rearrangement to yield a tertiary chromate ester (10 ). Hydrolysis affords tephrosin (2 ), a diastereomer with high enantioselectivity. - Adaptation for 11-Hydroxy :
Adjusting reaction conditions (e.g., solvent, temperature) may enable hydroxylation at the 11-position, leveraging the compound’s electronic and steric environment.
| Target Position | Reagents | Selectivity | References |
|---|---|---|---|
| 11-Hydroxy (hypothetical) | CrO₃, H₂SO₄, acetone (analogous) | High |
Oxime Formation and Alkylation
Functionalization of ketones via oxime intermediates enables precise substitution.
General Procedure:
- Oxime Synthesis :
Ketone derivatives (e.g., 3a ) react with hydroxylamine hydrochloride or alkoxyamines to form oximes (6a–d ). - Alkylation :
Oximes are treated with dimethylsulfate or methyl halides to install methoxy groups, achieving yields up to 90% .
| Derivative | Oxime Type | Alkylating Agent | Yield | References |
|---|---|---|---|---|
| 6a | Hydroxylamine | – | 90% | |
| 6b | Methoxyamine | – | 85% |
Purification and Isolation Techniques
High-speed counter-current chromatography (HSCCC) and crystallization ensure purity.
HSCCC Protocol :
- Solvent System : n-Hexane/ethyl acetate/methanol/water (7:0.25:5:3, v/v/v/v)
- Conditions : 850 rpm, 2.0 mL/min flow rate, 254 nm detection
- Outcome : 97.87% purity for deguelin analogs.
| Method | Purity | Time | References |
|---|---|---|---|
| HSCCC | >97% | 2.5 h | |
| Column Chromatography | >95% | N/A |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Semi-synthesis from rotenone | High yield, stereoselectivity | Requires rotenone precursor |
| Friedel-Crafts acylation | Scalable, modular approach | Lower diastereoselectivity |
| Chromium-mediated hydroxylation | High stereocontrol | Toxicity of Cr reagents |
Analyse Chemischer Reaktionen
Types of Reactions
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one involves its interaction with specific molecular targets and pathways. One known target is the NF-kappaB pathway, where the compound inhibits NF-kappaB activity, leading to reduced inflammation and potential anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern and pentacyclic architecture. Below is a comparative analysis with analogous molecules:
Table 1: Comparative Analysis of Structural Analogs
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The dimethoxy groups in the target compound reduce polarity compared to tetrahydroxy analogs (e.g., FDB012259), likely improving membrane permeability .
Bioactivity Clustering :
Compounds with similar frameworks (e.g., pentacyclic oxygenated derivatives) often exhibit clustered bioactivity profiles, such as interactions with kinases or cytochrome P450 enzymes, as seen in hierarchical clustering studies . For instance, isorhamnetin glycosides (structurally simpler but with overlapping oxygenated motifs) show anticancer and anti-inflammatory activities .
Protein Target Correlations :
Structural analogs with hydroxy/methoxy groups are predicted to target proteins involved in redox regulation (e.g., NADPH oxidase) or DNA repair pathways, based on bioactivity-data mining .
Research Findings and Implications
Spectroscopic Characterization :
Pentacyclic compounds require advanced NMR (1H, 13C, and 2D techniques) for full structural resolution. For example, Zygocaperoside (a related compound) was confirmed via COSY and HMBC correlations .
Data Mining Insights: Bioactivity clustering of 37 small molecules revealed that structural similarity strongly correlates with shared protein targets and mechanisms, suggesting the target compound may align with known antiproliferative or antimicrobial agents .
Metabolic Stability : Dimethyl and methoxy groups in the target compound may confer resistance to Phase I metabolism (e.g., cytochrome P450-mediated oxidation), a feature observed in stable drug candidates like taxanes .
Biologische Aktivität
11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one is a complex organic compound notable for its unique polycyclic structure and potential pharmacological properties. With a molecular formula of C23H22O7 and a molecular weight of approximately 410.42 g/mol, this compound is characterized by multiple functional groups that may influence its biological activity.
Structural Features
The intricate arrangement of rings and substituents in this compound contributes to its structural diversity and potential biological effects. The following table summarizes key structural features:
| Structural Feature | Description |
|---|---|
| Molecular Formula | C23H22O7 |
| Molecular Weight | 410.42 g/mol |
| Polycyclic Structure | Contains multiple fused rings |
| Functional Groups | Hydroxy and methoxy substituents |
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities including:
- Antioxidant Properties : Similar compounds have been shown to possess strong antioxidant capabilities.
- Anti-inflammatory Effects : Certain derivatives are known for their potent anti-inflammatory properties.
- Antibacterial Activity : Some related compounds demonstrate effectiveness against resistant bacterial strains.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- A study on anthracycline-related compounds isolated from Saccharothrix S26 demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus .
- Research focusing on reduced anthracyclines revealed that modifications in hydroxyl and methoxy groups can enhance the therapeutic efficacy of similar compounds .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential and safety profile:
- Cellular Interaction : Investigations into how this compound interacts at the cellular level can provide insights into its mechanism of action.
- Therapeutic Applications : Potential applications in treating various diseases based on its biological activity need to be explored further.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
